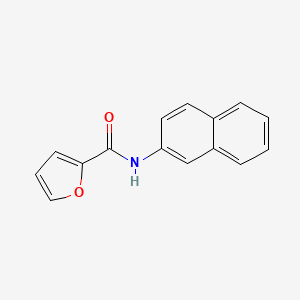![molecular formula C24H21IN2O4 B11543670 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11543670.png)
4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Yodobenzoato de 4-[(E)-{2-[(3,4-dimetilfenoxi)acetil]hidrazinilideno}metil]fenilo es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos de investigación científica. Este compuesto presenta una estructura única que incluye componentes aromáticos y alifáticos, lo que lo convierte en un tema interesante para estudios químicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-Yodobenzoato de 4-[(E)-{2-[(3,4-dimetilfenoxi)acetil]hidrazinilideno}metil]fenilo normalmente implica varios pasos, comenzando a partir de materiales de partida fácilmente disponibles. Los pasos clave incluyen:
Formación de la hidrazona: Esto implica la reacción del ácido 3,4-dimetilfenoxiacético con hidrato de hidrazina para formar la hidrazona correspondiente.
Reacción de condensación: La hidrazona luego se hace reaccionar con ácido 4-formilbenzoico en condiciones ácidas para formar el compuesto intermedio.
Yodación: El paso final implica la yodación del compuesto intermedio utilizando yodo y un agente oxidante adecuado para producir el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-Yodobenzoato de 4-[(E)-{2-[(3,4-dimetilfenoxi)acetil]hidrazinilideno}metil]fenilo puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: La porción de yodobenzoato puede sufrir reacciones de sustitución nucleófila, donde el átomo de yodo es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores comúnmente utilizados.
Sustitución: Los nucleófilos como las aminas, los tioles y los alcóxidos se pueden utilizar en reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede tener potencial como una sonda bioquímica para estudiar las interacciones de las enzimas.
Medicina: Existe el potencial para que este compuesto se desarrolle en agentes terapéuticos para diversas enfermedades.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 2-Yodobenzoato de 4-[(E)-{2-[(3,4-dimetilfenoxi)acetil]hidrazinilideno}metil]fenilo implica su interacción con objetivos moleculares específicos. El compuesto puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Las vías exactas involucradas dependerían de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Bromobenzoato de 4-[(E)-{2-[(3,4-dimetilfenoxi)acetil]hidrazinilideno}metil]fenilo
- 2-Clorobenzoato de 4-[(E)-{2-[(3,4-dimetilfenoxi)acetil]hidrazinilideno}metil]fenilo
Unicidad
La singularidad del 2-Yodobenzoato de 4-[(E)-{2-[(3,4-dimetilfenoxi)acetil]hidrazinilideno}metil]fenilo radica en su porción de yodobenzoato, que puede sufrir reacciones específicas que otros análogos halogenados no pueden. Esto lo convierte en un compuesto valioso para ciertas transformaciones químicas y aplicaciones.
Propiedades
Fórmula molecular |
C24H21IN2O4 |
|---|---|
Peso molecular |
528.3 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C24H21IN2O4/c1-16-7-10-20(13-17(16)2)30-15-23(28)27-26-14-18-8-11-19(12-9-18)31-24(29)21-5-3-4-6-22(21)25/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |
Clave InChI |
ZTSGVYRQCJYKAD-VULFUBBASA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I)C |
SMILES canónico |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide](/img/structure/B11543587.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11543607.png)
![N-(2,3-Dichlorophenyl)-N-({N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11543613.png)
![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile](/img/structure/B11543621.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11543629.png)
![2-(4-nitrophenyl)-N'-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]acetohydrazide](/img/structure/B11543633.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11543644.png)

![ethyl 2-{[(5-chloro-2-thioxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B11543653.png)

![2,6-dichloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine](/img/structure/B11543664.png)
![4-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B11543666.png)
![4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11543679.png)
